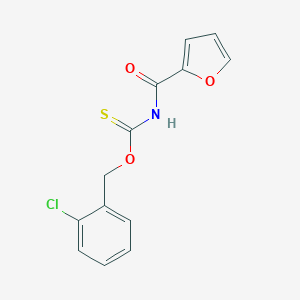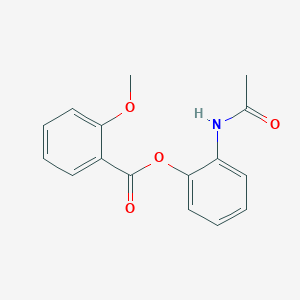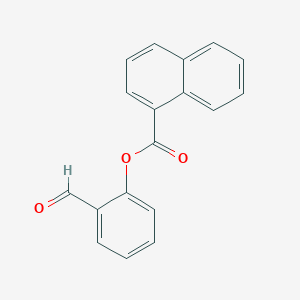![molecular formula C18H25N3O3S B412573 N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)propanediamide CAS No. 303100-89-2](/img/structure/B412573.png)
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-hydroxy-ethyl)-malonamide is a complex organic compound that features a unique structure combining adamantane, thiazole, and malonamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-hydroxy-ethyl)-malonamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring is synthesized through a cyclization reaction involving sulfur and nitrogen-containing reagents.
Attachment of the Adamantane Group: The adamantane moiety is introduced via a substitution reaction, often using adamantyl halides or similar derivatives.
Formation of the Malonamide Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the hydroxyethyl group.
Reduction: Reduction reactions may target the carbonyl groups in the malonamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-hydroxy-ethyl)-malonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s stability and structural properties make it a candidate for use in advanced materials, such as polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mécanisme D'action
The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-hydroxy-ethyl)-malonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting processes such as signal transduction, metabolic regulation, and cellular responses.
Comparaison Avec Des Composés Similaires
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-hydroxy-ethyl)-acetamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-hydroxy-ethyl)-succinimide
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the functional groups attached to the thiazole and adamantane rings.
- Unique Features: N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-hydroxy-ethyl)-malonamide is unique due to the presence of the malonamide group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
303100-89-2 |
|---|---|
Formule moléculaire |
C18H25N3O3S |
Poids moléculaire |
363.5g/mol |
Nom IUPAC |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)propanediamide |
InChI |
InChI=1S/C18H25N3O3S/c22-2-1-19-15(23)6-16(24)21-17-20-14(10-25-17)18-7-11-3-12(8-18)5-13(4-11)9-18/h10-13,22H,1-9H2,(H,19,23)(H,20,21,24) |
Clé InChI |
WKZCCJQCFYGVLL-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)CC(=O)NCCO |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)CC(=O)NCCO |
Solubilité |
50.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]hexanamide](/img/structure/B412490.png)
![N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]heptanamide](/img/structure/B412491.png)
![3-methyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B412492.png)



![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]propanamide](/img/structure/B412498.png)


![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)butanamide](/img/structure/B412504.png)

![2-methoxy-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide](/img/structure/B412511.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]nicotinamide](/img/structure/B412512.png)
![2-phenyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]acetamide](/img/structure/B412513.png)
